molecular formula C15H18N2O B11802567 1-(6-(Benzylamino)-2-methylpyridin-3-yl)ethanol

1-(6-(Benzylamino)-2-methylpyridin-3-yl)ethanol

Cat. No.: B11802567
M. Wt: 242.32 g/mol
InChI Key: NMIDJNIULANOIT-UHFFFAOYSA-N
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Description

1-(6-(Benzylamino)-2-methylpyridin-3-yl)ethanol is an organic compound that belongs to the class of alcohols It features a benzylamino group attached to a pyridine ring, which is further substituted with a methyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Benzylamino)-2-methylpyridin-3-yl)ethanol typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with benzylamine, followed by reduction of the resulting imine to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Benzylamino)-2-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(6-(Benzylamino)-2-methylpyridin-3-yl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-(Benzylamino)-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The benzylamino group can bind to receptors or enzymes, modulating their activity. The ethanol moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylaminoethanol: Similar structure but lacks the pyridine ring.

    6-Benzylaminopurine: Contains a benzylamino group but has a purine ring instead of pyridine.

    Pyridine derivatives: Various compounds with different substituents on the pyridine ring.

Uniqueness

1-(6-(Benzylamino)-2-methylpyridin-3-yl)ethanol is unique due to the combination of its benzylamino group, pyridine ring, and ethanol moiety. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

1-[6-(benzylamino)-2-methylpyridin-3-yl]ethanol

InChI

InChI=1S/C15H18N2O/c1-11-14(12(2)18)8-9-15(17-11)16-10-13-6-4-3-5-7-13/h3-9,12,18H,10H2,1-2H3,(H,16,17)

InChI Key

NMIDJNIULANOIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NCC2=CC=CC=C2)C(C)O

Origin of Product

United States

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